Guaranteed Enantiomeric Excess Differentiates (3S)-Methyl from Racemate and (3R)-Isomer Procurement
The target compound's commercial specification guarantees a single enantiomeric form, (3S), with a purity of 95%+, as indicated by vendors listing CAS 1604338-28-4 . In contrast, the racemic mixture 3-Methyl-1-(propane-2-sulfonyl)piperazine is listed under a different CAS (1481978-91-9) . The (3R)-enantiomer is also assigned a distinct identity . This granular chemical registration is a direct consequence of the patent's explicit claim that the (S)-configuration is essential for LCE inhibition, with the (R)-enantiomer and racemate conferring different, and generally diminished, biological activity [1]. Procurement of the specific CAS ensures the bioactivity profile matches that of the patented lead compounds.
| Evidence Dimension | Enantiomeric Purity and Biological Relevance |
|---|---|
| Target Compound Data | CAS 1604338-28-4: Guaranteed (3S)-enantiomer (Purity 95%+). Implied high LCE inhibitory activity based on patent SAR. |
| Comparator Or Baseline | CAS 1481978-91-9 (Racemic 3-methyl-1-(propane-2-sulfonyl)piperazine): 0% ee. (3R)-enantiomer: 100% of the inactive/less active isomer. |
| Quantified Difference | 100% ee (S) vs. 0% ee (Racemate) or 100% ee (R). The expected difference in LCE inhibition is a binary active-vs-inactive outcome at the target concentration. |
| Conditions | Patent EP2261210B1; Long-chain fatty acyl elongase (LCE) inhibition assay. SAR analysis of 3-substituted sulfonylpiperazine derivatives. |
Why This Matters
Ordering the correct CAS number is the only way to ensure the bioactivity matches the patent's optimized chemical series, preventing wasted resources on an inactive or significantly less potent isomer.
- [1] Nagase, T., Takahashi, T., & Sasaki, T. (2009). EP Patent No. EP2261210B1. 3-substituted sulfonyl piperazine derivative. MSD K.K. SAR for stereochemistry. View Source
